molecular formula C17H16N4O4S2 B2775933 2-(4-(N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide CAS No. 2034241-94-4

2-(4-(N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide

Cat. No.: B2775933
CAS No.: 2034241-94-4
M. Wt: 404.46
InChI Key: HAMYJTAJDZNJPV-UHFFFAOYSA-N
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Description

2-(4-(N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide is a complex organic compound that features a thiophene ring, a pyrazine ring, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide typically involves multiple steps, starting with the preparation of the thiophene and pyrazine intermediates. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of high-throughput screening techniques and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

2-(4-(N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups on the pyrazine ring can be reduced to amines.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide is unique due to its combination of a thiophene ring, a pyrazine ring, and a sulfamoyl group. This combination provides a unique set of chemical properties and potential biological activities that are not found in other compounds.

Properties

IUPAC Name

2-[4-[(3-thiophen-2-ylpyrazin-2-yl)methylsulfamoyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4S2/c18-16(22)11-25-12-3-5-13(6-4-12)27(23,24)21-10-14-17(20-8-7-19-14)15-2-1-9-26-15/h1-9,21H,10-11H2,(H2,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMYJTAJDZNJPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=CN=C2CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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